5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide
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Overview
Description
5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazole ring, a phenyl group, and a sulfamoylphenyl group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication and is a critical viral enzyme .
Mode of Action
This compound interacts with the Mpro enzyme, inhibiting its function . The inhibition of the Mpro enzyme can be an effective strategy for developing new COVID-19 drugs .
Biochemical Pathways
The compound affects the biochemical pathway involving the Mpro enzyme. By inhibiting this enzyme, the compound disrupts the replication of the SARS-CoV-2 virus .
Pharmacokinetics
The synthesized compounds were subjected to in silico analysis, including Lipinski’s rule and ADMET prediction . .
Result of Action
The result of the action of this compound is the inhibition of the Mpro enzyme, which leads to a disruption in the replication of the SARS-CoV-2 virus . This could potentially lead to a decrease in the severity of COVID-19 symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide typically involves the reaction of 5-phenyl-1,3-oxazole-2-carboxylic acid with 4-sulfamoylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit tumor-associated enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide
- 1-methyl-5-phenyl-N3,N4-bis(4-sulfamoylphenyl)-1H-pyrazole-3,4-dicarboxamide
- 5-phenyl-N-(4-sulfamoylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide is unique due to its specific oxazole ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c17-24(21,22)13-8-6-12(7-9-13)19-15(20)16-18-10-14(23-16)11-4-2-1-3-5-11/h1-10H,(H,19,20)(H2,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEMRSLHDIEICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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